3-Morpholinocyclopentan-1-amine
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Overview
Description
3-Morpholinocyclopentan-1-amine is an organic compound with the molecular formula C9H18N2O. It features a cyclopentane ring substituted with a morpholine group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinocyclopentan-1-amine typically involves the reaction of cyclopentanone with morpholine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of renewable starting materials and green chemistry principles is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Morpholinocyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated amines .
Scientific Research Applications
3-Morpholinocyclopentan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Morpholinocyclopentan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable component in drug design .
Comparison with Similar Compounds
1-Morpholinocyclopentene: This compound features a similar morpholine ring but differs in the presence of a double bond in the cyclopentane ring.
Cyclopentylamine: Lacks the morpholine ring but shares the cyclopentane structure with an amine group.
Morpholine: A simpler structure with just the morpholine ring and no cyclopentane.
Uniqueness: 3-Morpholinocyclopentan-1-amine is unique due to the combination of the morpholine ring and the cyclopentane structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-morpholin-4-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H18N2O/c10-8-1-2-9(7-8)11-3-5-12-6-4-11/h8-9H,1-7,10H2 |
InChI Key |
ZNWJKNHRXMWQRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N)N2CCOCC2 |
Origin of Product |
United States |
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